molecular formula C26H23FN2O4S2 B2909965 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115562-98-5

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2909965
CAS No.: 1115562-98-5
M. Wt: 510.6
InChI Key: MJFDRBVSKCQQFM-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylbenzoyl)-N²-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based small molecule characterized by three key substituents:

  • A 2,4-dimethylbenzoyl group at position 5 of the thiophene ring.
  • A 4-methoxybenzenesulfonyl group at position 3.
  • An N²-(2-fluorophenyl)amine at position 2.

Properties

IUPAC Name

[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S2/c1-15-8-13-19(16(2)14-15)23(30)24-22(28)25(26(34-24)29-21-7-5-4-6-20(21)27)35(31,32)18-11-9-17(33-3)10-12-18/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDRBVSKCQQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for drug discovery.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions allows it to modulate the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on substituent variations, molecular properties, and synthesis/characterization methodologies.

5-(2H-1,3-Benzodioxole-5-Carbonyl)-N²-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine ()

  • Key Differences :
    • Substituent at Position 5 : Benzodioxole-carbonyl (C₈H₅O₃) vs. 2,4-dimethylbenzoyl (C₉H₉O).
    • Molecular Formula : C₂₅H₁₉FN₂O₆S₂ vs. the target compound’s estimated C₂₆H₂₂FN₂O₅S₂.
    • Molecular Weight : 526.56 g/mol vs. ~528.56 g/mol (calculated).
  • The target compound’s methyl groups may improve metabolic stability due to reduced oxidative susceptibility.

N²-(2-Fluorophenyl)-5-(3-Methoxybenzoyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine ()

  • Key Differences :
    • Substituent at Position 5 : 3-Methoxybenzoyl (C₈H₇O₂) vs. 2,4-dimethylbenzoyl.
    • Spatial Arrangement : The methoxy group at position 3 (meta) on the benzoyl ring may alter steric and electronic interactions compared to the dimethyl groups (ortho/para).
  • Dimethyl groups in the target compound may increase hydrophobicity, affecting membrane permeability .

Core Heterocycle Comparison: Thiophene vs. Triazole Derivatives ()

Compounds in feature a 1,2,4-triazole core instead of thiophene. For example, 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] :

  • Structural Differences :
    • Triazole rings are smaller and more electron-deficient than thiophenes, influencing π-π stacking and charge-transfer interactions.
    • Thiophenes offer greater conformational flexibility due to a five-membered aromatic system with one sulfur atom.
  • Spectral Analysis :
    • Triazole derivatives lack C=O IR bands (1663–1682 cm⁻¹) but show C=S vibrations (1247–1255 cm⁻¹) .
    • The target compound’s benzoyl group would retain a strong C=O band (~1680 cm⁻¹), critical for confirming its synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR Spectral Features (cm⁻¹)
Target Compound: 5-(2,4-Dimethylbenzoyl)-N²-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine C₂₆H₂₂FN₂O₅S₂ (est.) ~528.56 2,4-Dimethylbenzoyl, 4-methoxybenzenesulfonyl, 2-fluorophenyl C=O (~1680), SO₂ (~1350, 1150)
5-(Benzodioxole-5-Carbonyl) Analog () C₂₅H₁₉FN₂O₆S₂ 526.56 Benzodioxole-carbonyl, 4-methoxybenzenesulfonyl, 2-fluorophenyl C=O (~1675), O-CO-O (~1250), SO₂ (~1350)
5-(3-Methoxybenzoyl) Analog () C₂₅H₁₉FN₂O₆S₂ (est.) ~526.56 3-Methoxybenzoyl, 4-methoxybenzenesulfonyl, 2-fluorophenyl C=O (~1682), SO₂ (~1350)
Triazole Derivative [7–9] () C₂₁H₁₅F₂N₃O₃S₂ (e.g.) ~465.48 Phenylsulfonyl, 2,4-difluorophenyl, triazole-thione C=S (~1250), NH (~3278–3414)

Biological Activity

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H23FN2O4SC_{26}H_{23}FN_2O_4S, with a molecular weight of approximately 423.51 g/mol. It features a thiophene ring and multiple aromatic substituents that contribute to its biological interactions.

Preliminary studies suggest that the biological activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may exert anticancer effects by disrupting microtubule formation, a critical process for cell division and proliferation .
  • Targeting G Protein-Coupled Receptors (GPCRs) : The compound may interact with specific GPCRs, influencing various signaling pathways involved in cell growth and apoptosis .

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
SMART AgentsMelanomaLow nMTubulin Inhibition
SMART AgentsProstate CancerLow nMTubulin Inhibition

These findings suggest that structural modifications to the core thiophene structure enhance anticancer activity significantly compared to earlier compounds .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound can modulate several biological pathways:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death through intrinsic pathways.

Case Studies

Case Study 1: Anticancer Efficacy in Melanoma

A study investigating the efficacy of similar thiophene derivatives showed that they significantly reduced tumor growth in xenograft models of melanoma. The treatment led to a decrease in Ki-67 expression, indicating reduced proliferation rates in tumor tissues.

Case Study 2: Prostate Cancer Treatment

Another study highlighted the use of thiophene-based compounds in prostate cancer therapy. The results indicated a marked reduction in tumor size and improved survival rates in treated mice compared to controls.

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